Mead acid is primarily derived from oleic acid through a series of desaturation and elongation reactions facilitated by specific enzymes. It is classified as a polyunsaturated fatty acid (PUFA) with three double bonds located at the 5, 8, and 11 positions along the carbon chain. The deuterium labeling in Mead acid-d6 allows for advanced analytical techniques to study its metabolic pathways and biological effects without interference from naturally occurring isotopes.
The synthesis of Mead acid-d6 can be achieved through various methods, including:
The enzymatic pathway for the synthesis of Mead acid involves desaturases and elongases:
The synthesis process is influenced by dietary intake and metabolic states, particularly in conditions of essential fatty acid deficiency where the body compensates by increasing the production of Mead acid from available oleic acid .
Mead acid-d6 has a molecular formula of C20H30D6O2. The structure features:
The molecular weight of Mead acid-d6 is approximately 322.53 g/mol. Its structural representation highlights the positioning of double bonds and deuterium labeling, which is critical for understanding its reactivity and interactions in biological systems.
Mead acid undergoes various chemical reactions typical for polyunsaturated fatty acids:
The reactions involving Mead acid are often studied using spectroscopic techniques to monitor changes in chemical structure and composition over time. The presence of deuterium allows for precise tracking in metabolic studies using mass spectrometry.
Mead acid acts primarily as a signaling molecule in various physiological processes. Its mechanism involves:
Research indicates that Mead acid exhibits similar potency to arachidonic acid when interacting with cannabinoid receptors, suggesting its potential therapeutic applications .
Relevant analyses show that the introduction of deuterium does not significantly alter the physical properties compared to non-labeled counterparts, allowing for effective utilization in biological studies .
Mead acid-d6 has several applications in scientific research:
The unique properties of Mead acid-d6 make it a valuable compound in both basic research and applied sciences, particularly in understanding lipid metabolism and its implications for health .
Mead acid (5,8,11-eicosatrienoic acid; 20:3n-9) is an endogenous ω-9 polyunsaturated fatty acid (PUFA) synthesized during essential fatty acid deficiency (EFAD). Its deuterated analog, Mead acid-d6, incorporates six deuterium atoms at unsaturated carbons, serving as a stable isotope tracer for metabolic studies. In vitro synthesis occurs primarily in cultured mammalian cells (e.g., MCF-7 breast cancer cells), which inherently exhibit EFAD due to low PUFA content in standard culture media. Under these conditions, oleic acid (18:1n-9) is rapidly converted to Mead acid via Δ6-desaturation, elongation, and Δ5-desaturation steps [1] [3]. In contrast, in vivo synthesis requires dietary EFAD induction. Rodent studies show plasma Mead acid levels rise to ~2% of total fatty acids after 4 weeks of EFAD diets, compared to undetectable levels in controls [1] [4]. Key distinctions between the synthesis environments include:
Table 1: Comparative Synthesis of Mead Acid in Model Systems
| Parameter | In Vitro (Cell Culture) | In Vivo (Animal Models) |
|---|---|---|
| Substrate Source | Exogenous oleic acid (≥50 μM) | Dietary oleic acid + endogenous synthesis |
| Key Enzymes | FADS2 > ELOVL5 > FADS1 | FADS2 > ELOVL5 > FADS1 |
| Time to Detection | 24 hours | 2–4 weeks |
| Mead Acid Yield | 5–15% of cellular FAs | 0.5–2% of plasma FAs |
| Isotope (d6) Utility | High incorporation efficiency | Moderate dilution by natural FA pools |
The biosynthesis of Mead acid-d6 requires three enzymatic steps:
siRNA knockdown studies confirm that FADS1, FADS2, and ELOVL5 are indispensable for Mead acid synthesis. Silencing any of these enzymes reduces Mead acid-d6 yield by >80% in cultured cells [1]. Notably, FADS3—a structural homolog of FADS1/2—does not participate in Mead acid formation, as its catalytic function remains undefined [5].
Table 2: Enzymes Catalyzing Mead Acid-d6 Biosynthesis
| Enzyme | Function | Substrate Specificity | Knockdown Impact |
|---|---|---|---|
| FADS2 | Δ6-desaturation | 18:1n-9 > 18:3n-3 ≈ 18:2n-6 | >90% reduction |
| ELOVL5 | C18→C20 elongation | 18:2n-9 > 18:3n-3 ≈ 18:2n-6 | 85% reduction |
| FADS1 | Δ5-desaturation; minor Δ7-activity | 20:2n-9 > 20:3n-6 ≈ 20:4n-3 | 80% reduction |
| ELOVL6 | C16 elongation (not involved) | Saturated/MUFA only | No effect |
Mead acid-d6 synthesis is inversely regulated by dietary n-6/n-3 PUFAs due to competitive enzyme inhibition:
Genetic variants further modulate competition. The FADS rs174575 minor allele (G) associates with 30% lower FADS1 activity, impairing AA synthesis and indirectly promoting Mead acid accumulation in carriers during EFAD [7] [10].
Table 3: Competitive Dynamics in PUFA Metabolism
| Competitor PUFA | Concentration Threshold | Impact on Mead Acid-d6 Synthesis | Mechanism |
|---|---|---|---|
| Linoleic acid (18:2n-6) | >2% total calories | 70–90% reduction | FADS2 substrate competition |
| α-Linolenic acid (18:3n-3) | >0.5% total calories | 50–70% reduction | ELOVL5 substrate competition |
| Arachidonic acid (20:4n-6) | Normal plasma levels | Indirect suppression via feedback | Inhibits Δ5-desaturase activity |
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